

Detailed experimental protocol for synthesizing Butyl ethylcarbamate

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Compound of Interest

Compound Name: Butyl ethylcarbamate

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Application Notes and Protocols: Synthesis of Butyl Ethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **Butyl ethylcarbamate**, a valuable intermediate in organic synthesis. The outlined procedure is based on the reaction of ethyl chloroformate with butylamine, a reliable and scalable method for the preparation of N-substituted carbamates.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the final product, **Butyl ethylcarbamate**.

Compound	Molecular Formula	Molar Mass (g/mol)	Boiling Point (°C)	Density (g/cm ³)
Ethyl Chloroformate	C ₃ H ₅ ClO ₂	108.52	93	1.135
Butylamine	C ₄ H ₁₁ N	73.14	77-78	0.74
Triethylamine	C ₆ H ₁₅ N	101.19	89-90	0.726
Butyl Ethylcarbamate	C ₇ H ₁₅ NO ₂	145.20	208-212[1]	~0.901[1]

Experimental Protocol

This protocol details the synthesis of **Butyl ethylcarbamate** from ethyl chloroformate and butylamine.

Materials:

- Ethyl chloroformate
- Butylamine
- Triethylamine
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Addition funnel

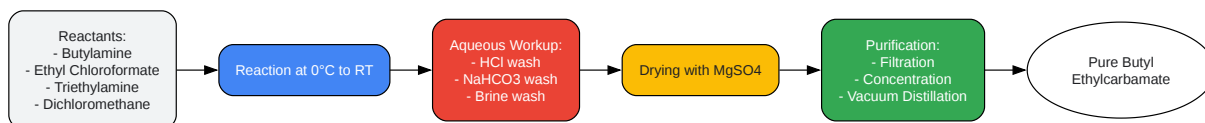
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane (DCM, 100 mL).
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Addition of Ethyl Chloroformate:** Slowly add ethyl chloroformate (1.0 equivalent), dissolved in 20 mL of DCM, to the stirred solution via the addition funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- **Workup - Acid Wash:** Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL) to remove unreacted butylamine and triethylamine.
- **Workup - Base Wash:** Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
- **Workup - Brine Wash:** Wash the organic layer with brine (1 x 50 mL).
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
- **Filtration and Concentration:** Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **Butyl ethylcarbamate**.
- **Purification:** Purify the crude product by vacuum distillation to yield pure **Butyl ethylcarbamate**.

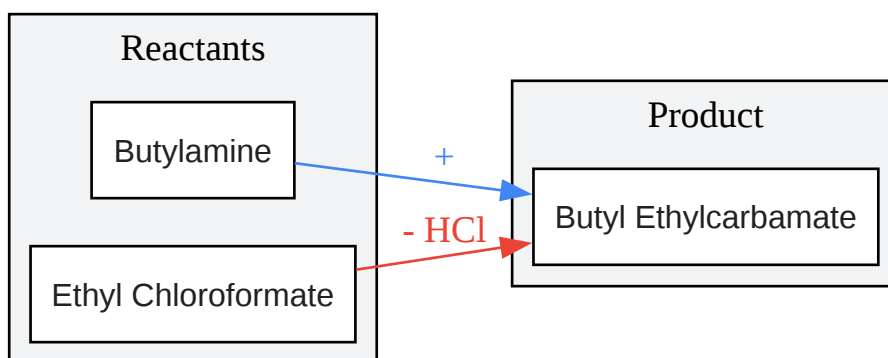
Visualizations

The following diagrams illustrate the key aspects of the experimental protocol.



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Caption: Experimental workflow for the synthesis of **Butyl ethylcarbamate**.



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Caption: Reaction scheme for **Butyl ethylcarbamate** synthesis.

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References

- 1. chembk.com [chembk.com]

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